molecular formula C30H46O3 B3083329 Kuguacin J CAS No. 1141453-65-7

Kuguacin J

Cat. No.: B3083329
CAS No.: 1141453-65-7
M. Wt: 454.7 g/mol
InChI Key: JWZXELQQTJCVII-KPBOVSLYSA-N
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Description

Kuguacin J is a triterpenoid compound isolated from the plant Momordica charantia, commonly known as bitter melon. This plant is widely cultivated in tropical and subtropical regions and has been used in traditional medicine for various ailments. This compound has garnered attention due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities .

Mechanism of Action

Target of Action

Kuguacin J, a triterpenoid isolated from Momordica charantia, has been identified to target multiple cellular components. One of its primary targets is the P-glycoprotein (P-gp) , an ATP-binding cassette (ABC) drug transporter . This protein plays a crucial role in the efflux of drugs and toxins from cells, contributing to drug resistance in cancer cells .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It acts as a modulator of P-gp , reversing the drug resistance phenotype in cancer cells . This modulation enhances the intracellular accumulation of chemotherapeutic drugs, thereby increasing their efficacy .

Biochemical Pathways

This compound affects several biochemical pathways, leading to its diverse pharmacological effects. One of the key pathways influenced by this compound is the apoptotic pathway . This compound treatment induces apoptosis, a form of programmed cell death, which is crucial for the inhibition of cancer cell proliferation .

Pharmacokinetics

Its ability to modulate p-gp suggests that it may influence drug absorption and distribution by altering the activity of this transporter

Result of Action

The molecular and cellular effects of this compound’s action are profound. It induces cell cycle arrest and apoptosis in cancer cells . Moreover, this compound treatment reduces the protein level of survivin, a protein that inhibits apoptosis and promotes cell proliferation . These effects contribute to its potential as a potent chemotherapeutic agent .

Preparation Methods

Kuguacin J is typically isolated from the leaves, vines, fruits, and roots of Momordica charantia. The extraction process often involves the use of organic solvents such as methanol or ethanol. The plant material is first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Kuguacin J undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

    Chemistry: Kuguacin J serves as a valuable compound for studying triterpenoid chemistry and developing new synthetic methodologies.

    Biology: It has shown significant biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: this compound exhibits promising anticancer activity by inducing apoptosis in cancer cells. It also has potential antiviral properties, making it a candidate for developing new antiviral drugs.

    Industry: The compound’s bioactive properties make it a potential ingredient in nutraceuticals and functional foods

Comparison with Similar Compounds

Kuguacin J is part of a larger group of triterpenoids known as cucurbitacins, which are derived from the triterpene hydrocarbon cucurbitane. Similar compounds include Kuguacin A, Kuguacin B, and Kuguacin C, among others. While these compounds share a common structural framework, this compound is unique due to its specific molecular structure and distinct biological activities. For instance, this compound has shown more potent anticancer activity compared to other Kuguacins .

Conclusion

This compound is a promising triterpenoid compound with diverse pharmacological properties. Its potential applications in medicine, biology, and industry make it a valuable subject for further research. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for developing new therapeutic agents and functional products.

Properties

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-14-29(7)26-24(32)17-23-22(11-12-25(33)27(23,4)5)30(26,18-31)16-15-28(21,29)6/h8-9,17-18,20-22,24-26,32-33H,1,10-16H2,2-7H3/b9-8+/t20-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZXELQQTJCVII-KPBOVSLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of cancer cells have shown sensitivity to Kuguacin J in in vitro studies?

A1: this compound has demonstrated efficacy against various cancer cell lines in laboratory settings, including: * Drug-resistant human ovarian cancer cells: this compound has been shown to modulate paclitaxel sensitivity in drug-resistant human ovarian cancer cells [, ].* Androgen-independent human prostate cancer cells (PC3): Studies indicate this compound influences the progression of PC3 cells [].* Breast cancer cells (MCF-7 and MDA-MB-231): Research suggests that this compound, alone or in combination with cisplatin, can induce cell death and increase caspase-3 activity in these cell lines [, ]. * Androgen-dependent human prostate cancer cells: Research suggests this compound can induce G1 arrest and apoptosis in these cells [].

Q2: How does this compound exert its anticancer effects?

A2: While the precise mechanisms are still under investigation, research suggests that this compound may act through multiple pathways:

  • Modulation of P-glycoprotein (ABCB1): this compound has been shown to inhibit P-glycoprotein, a transmembrane protein often overexpressed in drug-resistant cancer cells. By inhibiting P-glycoprotein, this compound may help overcome multidrug resistance [].
  • Induction of apoptosis: this compound has been observed to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. This is supported by findings of increased caspase-3 activity, a marker of apoptosis, in treated cells [, ].
  • Cell cycle arrest: Research indicates this compound can induce G1 cell cycle arrest in androgen-dependent human prostate cancer cells, halting their progression [].

Q3: What is the source of this compound?

A3: this compound is a natural product primarily isolated from the leaves of Momordica charantia [, , , , , ]. This plant, also known as bitter melon, is a tropical and subtropical vine widely cultivated for its edible fruit, which is commonly used in Asian cuisine and traditional medicine.

Q4: Have there been any studies on the combination of this compound with existing chemotherapeutic agents?

A4: Yes, a study explored the combined effect of this compound with cisplatin, a widely used chemotherapy drug, on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the combination therapy enhanced cell death compared to either drug alone [, ]. This suggests a potential synergistic effect that warrants further investigation.

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